molecular formula C18H21BrN4O3S2 B14084857 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B14084857
M. Wt: 485.4 g/mol
InChI Key: JWBAHUKBZWXMHV-ZHZULCJRSA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the acetohydrazide group: The intermediate product is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently converted to the hydrazide by reaction with hydrazine hydrate.

    Formation of the final product: The hydrazide is then reacted with thiophene-2-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural features that are common in pharmacologically active compounds.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to enhance the pharmacokinetic properties of drugs, while the bromophenyl and thiophene groups can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide is unique due to its combination of a piperazine ring, bromophenyl group, and thiophene moiety, which together may confer unique chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H21BrN4O3S2

Molecular Weight

485.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C18H21BrN4O3S2/c1-14(17-3-2-12-27-17)20-21-18(24)13-22-8-10-23(11-9-22)28(25,26)16-6-4-15(19)5-7-16/h2-7,12H,8-11,13H2,1H3,(H,21,24)/b20-14-

InChI Key

JWBAHUKBZWXMHV-ZHZULCJRSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

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